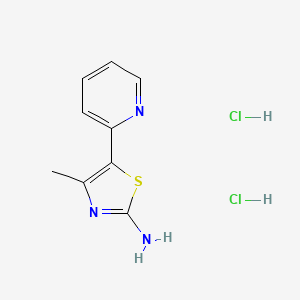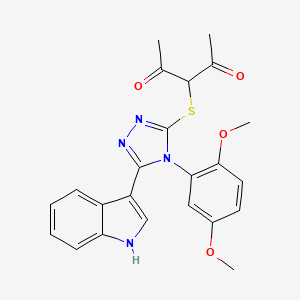![molecular formula C18H19BrClN3O2S2 B2361289 N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1217111-86-8](/img/structure/B2361289.png)
N-(benzo[d]thiazol-2-yl)-5-bromo-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl is a common moiety in medicinal chemistry, known for its antimicrobial activities . The presence of a bromo group and a morpholinoethyl group could potentially modify these properties, but without specific studies on this compound, it’s hard to say for certain.
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like IR, 1H, 13C NMR, and mass spectral data .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically determined using a variety of analytical techniques. For example, 1H NMR and 13C NMR can provide information about the compound’s structure .Scientific Research Applications
Anticancer Applications
Synthesis and evaluation of derivatives containing morpholine moiety and thiophene have shown promising anticancer activities. For instance, compounds prepared via reactions that include morpholine have been screened for anticancer activity within the framework of the Developmental Therapeutic Program of the National Cancer Institute. These compounds are considered promising for the search for new anticancer agents (Horishny et al., 2020). Additionally, other derivatives have been evaluated for their potential cytotoxicity on various cancer cell lines, indicating that some compounds exhibit significant anticancer activities (Yeşilkaynak et al., 2017).
Antimicrobial Applications
Research on 1,2,4-triazole derivatives containing the morpholine moiety has shown that these compounds possess good to moderate antimicrobial activity, highlighting their potential as antimicrobial agents (Sahin et al., 2012). Furthermore, novel 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers have demonstrated excellent antifungal activity, surpassing that of control fungicides against certain pathogens (Zhou et al., 2013).
Antipsychotic Applications
Heterocyclic analogues of specific compounds, evaluated for their binding to dopamine and serotonin receptors and their ability to antagonize certain responses in mice, have been identified as potential antipsychotic agents. Derivatives such as 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-pyridinecarboxamide and its thiophene counterpart have shown activities comparable to known compounds, with a lower activity in models predictive of extrapyramidal side effects (Norman et al., 1996).
Mechanism of Action
Target of action
Benzothiazole derivatives have been found to have anti-tubercular activity . They inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Biochemical pathways
Benzothiazole derivatives may affect the synthesis of the bacterial cell wall, disrupting the integrity of the bacterium and leading to its death .
Result of action
The result of the action of benzothiazole derivatives is the inhibition of the growth of Mycobacterium tuberculosis, leading to a decrease in the symptoms of tuberculosis .
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-bromo-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2S2.ClH/c19-16-6-5-15(25-16)17(23)22(8-7-21-9-11-24-12-10-21)18-20-13-3-1-2-4-14(13)26-18;/h1-6H,7-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUDRDYRBZNIEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrClN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2361207.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3E)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2361211.png)

![5-[(3-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2361216.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2361218.png)
![1-Methyl-4-[4-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxybut-2-ynyl]piperazine](/img/structure/B2361219.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-ethylbenzo[d]thiazole-6-carboxamide](/img/structure/B2361221.png)
![{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B2361222.png)

![4-{3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2361227.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2361229.png)
